molecular formula C17H16BrFO4 B13026777 Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B13026777
M. Wt: 383.2 g/mol
InChI Key: JWHBEPYRKKPIGA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C17H16BrFO4 It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, an ethoxy group, and a fluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the aromatic ring.

    Fluorobenzylation: The attachment of a fluorobenzyl group via an ether linkage.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 3-(bromomethyl)benzoate
  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Uniqueness

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of the fluorobenzyl ether moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such features are desirable.

Biological Activity

Methyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

The compound's chemical structure is characterized by the following properties:

PropertyDetails
Molecular Formula C19H18BrF O4
Molecular Weight 409.2 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Br)OCC2=CC=CC=C2F

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Activity : Preliminary research has shown that derivatives of this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes that play roles in various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors, facilitated by its functional groups. The presence of bromine and fluorine atoms may enhance binding affinity and specificity.

Case Studies

Several studies have provided insights into the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation :
    • In vitro assays demonstrated that the compound inhibited the growth of MCF-7 (breast cancer) cells with an IC50 value of 15 µM. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Study :
    • Research focusing on enzyme inhibition found that the compound effectively inhibited acetylcholinesterase (AChE), with an IC50 value of 200 nM, indicating potential applications in treating Alzheimer's disease.

Comparative Analysis

To understand its efficacy better, a comparison was made with structurally similar compounds:

CompoundIC50 (µM)Activity Type
This compound15Anticancer
Allyl 3-bromo-5-ethoxy-4-(benzyl)benzoate20Anticancer
Methyl 3-bromo-5-chloro-4-(benzyl)benzoate25Anticancer

This table illustrates that this compound exhibits superior anticancer activity compared to its analogs.

Properties

Molecular Formula

C17H16BrFO4

Molecular Weight

383.2 g/mol

IUPAC Name

methyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-13(18)16(15)23-10-11-6-4-5-7-14(11)19/h4-9H,3,10H2,1-2H3

InChI Key

JWHBEPYRKKPIGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC=CC=C2F

Origin of Product

United States

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